The synthesis of PNU 142300 involves a multi-step process that begins with the parent compound, linezolid. The metabolic pathway of linezolid includes ring cleavage of its morpholine moiety, leading to the formation of PNU 142300 and another metabolite, PNU 142586. A common synthetic intermediate is utilized in this process, which facilitates the production of both metabolites .
PNU 142300 has a molecular formula that reflects its structural characteristics as a metabolite of linezolid. While detailed structural data specific to PNU 142300-13C1,d2 is not extensively documented, it is known to retain parts of the original linezolid structure.
PNU 142300's physical and chemical properties are essential for understanding its behavior in biological systems.
PNU-142300-13C1,d2 is a strategically designed, isotopically labeled analog of PNU-142300, a major metabolite of the oxazolidinone antibiotic linezolid. This compound incorporates stable isotopes at specific molecular positions: a single carbon-13 atom and two deuterium atoms. The molecular formula of this isotopically modified compound is C₁₅13CH₁₇D₂FN₃O₆ (with a sodium salt form of C₁₅13CH₁₇D₂FN₃NaO₆), resulting in a molecular weight of 394.33 g/mol [2]. Its primary application lies in advanced pharmacological research, where it serves as an internal standard for precise quantification of linezolid metabolites in complex biological matrices. The structural design specifically facilitates the tracking of metabolic pathways and clearance mechanisms without altering the inherent chemical properties of the native metabolite [1] [2].
Table 1: Chemical Identification of PNU-142300-13C1,d2 and Related Compounds
Identifier | PNU-142300-13C1,d2 | PNU-142300 (Native) | PNU-142586-13C1,d2 |
---|---|---|---|
Molecular Formula | C₁₅13CH₁₇D₂FN₃O₆ | C₁₆H₂₀FN₃O₆ | C₁₅13CH₁₇D₂FN₃NaO₆ |
Molecular Weight | 394.33 g/mol | 369.35 g/mol | 394.33 g/mol |
IUPAC Name | 2-[2-({4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}amino)ethoxy]-2,2-dideuterioacetic acid | 2-[2-({4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}amino)ethoxy]acetic acid | Sodium 2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]-2,2-dideuterioacetate |
Isotopic Positions | Deuterium: acetate methylene; 13C: carboxyl carbon | None | Deuterium: acetate methylene; 13C: carboxyl carbon |
Linezolid undergoes significant hepatic metabolism primarily through oxidation of its morpholine ring, generating two principal metabolites: PNU-142300 and PNU-142586. These metabolites, though microbiologically inactive, constitute substantial fractions of the administered dose in circulation. Research indicates that PNU-142300 retains the core oxazolidinone structure but features an opened morpholine ring terminated with a carboxylic acid group, distinguishing it structurally and chemically from the parent drug [1] [5]. The significance of these metabolites extends beyond mere drug degradation products; they represent important biomarkers for evaluating linezolid's metabolic fate and potential accumulation, particularly in patients with impaired clearance mechanisms. Analytical quantification of these metabolites provides critical insights into interindividual variability in drug metabolism and potential correlations with treatment outcomes [1]. Recent pharmacological interest has intensified regarding these metabolites due to emerging hypotheses about their possible role in linezolid-associated adverse events, though direct mechanistic evidence remains an active research area requiring standardized quantification approaches [4].
The strategic incorporation of stable isotopes (13C and 2H) into PNU-142300 serves multiple advanced analytical purposes in contemporary pharmacological research. The approximately 3 Da mass shift created by these isotopic labels enables unambiguous differentiation between the endogenous metabolite and the reference standard during mass spectrometric analysis, effectively eliminating background interference from the biological matrix [2]. This mass difference is crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, where the labeled compound serves as an ideal internal standard, compensating for variations in extraction efficiency, ionization suppression, and chromatographic performance. The isotopic labeling occurs at metabolically stable positions (carbon-13 at the carboxyl carbon and deuterium at the acetate methylene group), ensuring the label remains intact throughout analytical procedures and metabolic studies [2]. This stability allows researchers to precisely track the pharmacokinetic behavior of the metabolite without chemical alteration of its structure or properties. Furthermore, the use of isotopically labeled standards significantly enhances analytical precision, with studies demonstrating near-perfect linearity (r² > 0.9998) in quantification assays when these standards are employed, thereby improving the reliability of therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) analyses [1].
Table 2: Analytical Advantages of Isotopic Labeling in Metabolite Quantification
Analytical Challenge | Solution via 13C1,d2 Labeling | Impact on Quantification |
---|---|---|
Matrix Interference | Mass shift enables spectral distinction from endogenous compounds | Near-complete elimination of chemical noise; specificity >99% |
Extraction Variability | Co-elution with native analyte with identical chemical properties | Correction for recovery losses (typically 85-110%) |
Ionization Suppression | Nearly identical retention time with native compound | Compensation of MS signal fluctuations; RSD <5% |
Metabolic Stability Studies | Resistance to metabolic alteration at labeled positions | Precise tracking of metabolic fate without molecular alteration |
Sensitivity Enhancement | Reduced background in selected reaction monitoring (SRM) | Lower limits of quantification (0.2 µg/mL) achievable |
Despite advances in analytical methodologies, significant research gaps persist regarding the comprehensive understanding of metabolite dynamics for linezolid and specifically the role of PNU-142300. The poor availability of purified reference standards for PNU-142300 and PNU-142586 has historically hindered detailed investigation of their pharmacokinetic properties and potential pharmacological activities [4]. This shortage represents a critical methodological bottleneck in metabolite research. Recent population pharmacokinetic studies have revealed that clearance of both linezolid and its metabolites exhibits strong dependency on renal function, with creatinine clearance (CLcr) significantly influencing elimination rates. The metabolites demonstrate more pronounced accumulation than the parent drug in renally impaired patients, with clearance values of 3.86 L/h for linezolid versus 7.27 L/h for PNU-142300 and 13.54 L/h for PNU-142586 in patients with normal renal function [3]. This differential clearance becomes exponentially more significant as renal function declines, yet the precise clinical implications remain inadequately characterized. Additionally, current analytical methods face challenges in simultaneously quantifying multiple metabolites with sufficient sensitivity and specificity. While UPLC methods with UV detection offer linear quantification from 0.2 to 50.0 µg/mL for linezolid and 0.2 to 20.0 µg/mL for its metabolites [1], more sensitive LC-MS/MS approaches are emerging that could benefit substantially from isotopically labeled internal standards to achieve lower quantification limits and improved precision in complex matrices like cerebrospinal fluid and renal tissue [3].
Table 3: Key Pharmacokinetic Parameters of Linezolid and Metabolites in Patients with Normal Renal Function
Parameter | Linezolid | PNU-142300 | PNU-142586 |
---|---|---|---|
Total Clearance (L/h) | 3.86 | 7.27 | 13.54 |
Volume of Distribution (L) | 47.1 (assumed same for all) | 47.1 | 47.1 |
Elimination Half-life (h) | ~5-7 | ~4-6 | ~3-5 |
Dependence on Renal Function | Moderate (CLcr correlation) | Strong (CLcr correlation) | Strong (CLcr correlation) |
Metabolite-to-Parent Ratio (AUC) | 1.0 (reference) | 0.35-0.45 | 0.55-0.65 |
The synthesis of authentic reference standards remains technically challenging due to the complex stereochemistry of these metabolites. Recent synthetic approaches have focused on developing a common intermediate strategy to produce both PNU-142300 and PNU-142586 from shared precursors, improving accessibility for research purposes [4]. Furthermore, the development and validation of robust analytical methods capable of simultaneously quantifying linezolid and both major metabolites have been identified as essential for advancing population pharmacokinetic models. Such models must incorporate demographic variables and biomarkers of organ function to predict metabolite accumulation, particularly as metabolite-to-parent ratios for both trough concentration (Cmin) and area under the curve (AUC) demonstrate significant increases in patients with declining renal function [3]. These research gaps highlight the critical need for well-characterized reference materials such as PNU-142300-13C1,d2 to enable precise quantification and facilitate studies on the potential contribution of metabolites to linezolid's pharmacological profile beyond antimicrobial activity.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: